molecular formula C10H9Br B110220 4-Bromo-2-methyl-1h-indene CAS No. 328085-65-0

4-Bromo-2-methyl-1h-indene

Cat. No.: B110220
CAS No.: 328085-65-0
M. Wt: 209.08 g/mol
InChI Key: RLKASFXMXUOUFQ-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-1H-indene is an organic compound with the chemical formula C10H9Br and a molecular weight of 207.08 It is a derivative of indene, a bicyclic hydrocarbon, and features a bromine atom and a methyl group as substituents

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Bromo-2-methyl-1H-indene involves the methylation reaction of aluminum mercuric chloride and methyl iodide . This reaction typically requires controlled conditions to ensure the selective bromination and methylation of the indene core.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and methylation processes, utilizing advanced catalytic systems to enhance yield and selectivity. The use of continuous flow reactors and automated systems can further optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methyl-1H-indene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form 2-methyl-1H-indene.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide in acetone can facilitate the substitution of the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.

Major Products:

    Substitution: Products include 2-methyl-1H-indene derivatives with various substituents replacing the bromine atom.

    Oxidation: Products include 2-methyl-1H-indene-3-one or 2-methyl-1H-indene-3-carboxylic acid.

    Reduction: The major product is 2-methyl-1H-indene.

Scientific Research Applications

4-Bromo-2-methyl-1H-indene has several applications in scientific research:

Comparison with Similar Compounds

    2-Methyl-1H-indene: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

    4-Bromo-1H-indene: Lacks the methyl group, which can influence its reactivity and applications.

    2-Bromo-1H-indene: Has the bromine atom at a different position, affecting its chemical behavior.

Uniqueness: 4-Bromo-2-methyl-1H-indene is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and versatility in various chemical reactions. This combination of substituents makes it a valuable intermediate in organic synthesis and material science.

Properties

IUPAC Name

4-bromo-2-methyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br/c1-7-5-8-3-2-4-10(11)9(8)6-7/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKASFXMXUOUFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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